4-(2-Methylpyridin-4-yl)benzenamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-methylpyridin-2-amine was reacted with 3-bromothiophene-2-carbaldehyde to obtain a Schiff base in a 79% yield . This Schiff base was then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd (PPh 3) 4 as a catalyst, to yield products with the hydrolysis of the imine linkages .Molecular Structure Analysis
The molecular formula of “4-(2-Methylpyridin-4-yl)benzenamine” is C12H12N2. The molecular weight is 184.24 g/mol.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced novel pyridine derivatives .Physical And Chemical Properties Analysis
The average mass of a similar compound, “(4-METHYLPYRIDIN-2-YL)METHANAMINE”, is 122.168 Da and the monoisotopic mass is 122.084396 Da .Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of compounds with similar structures in inhibiting corrosion. For instance, Schiff bases derived from pyridinyl compounds were found to be effective corrosion inhibitors for mild steel in acidic media, supported by experimental and theoretical studies (Murmu, Saha, Murmu, & Banerjee, 2019). This application is crucial in extending the life of metal structures and reducing economic losses due to corrosion.
Chemosensors
Pyridinyl-based compounds have been identified as highly selective chemosensors for detecting metal ions like silver, showcasing their potential in environmental monitoring and biochemical assays (Tharmaraj, Devi, & Pitchumani, 2012).
Antimicrobial Activity
Several studies have synthesized and tested the antimicrobial properties of pyridinyl compounds, indicating their effectiveness against a variety of microbial strains. These compounds have been evaluated for their potential as antibacterial and antifungal agents, demonstrating significant activity and suggesting their applicability in developing new antimicrobial drugs (Krishnanjaneyulu et al., 2014).
Luminescent Materials
Compounds with pyridinyl groups have been explored for their luminescent properties, making them candidates for applications in optical materials and devices. The ability of these compounds to exhibit enhanced emission and respond to various stimuli opens new avenues for their use in sensors and display technologies (Srivastava et al., 2017).
Polymerization Catalysts
Pyridinyl-based compounds have also been utilized as catalysts in the polymerization of ε-caprolactone, highlighting their role in creating biodegradable polymers. This application is significant for developing environmentally friendly materials (Shen et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpyridin-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNDBDQGCUALDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpyridin-4-yl)benzenamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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